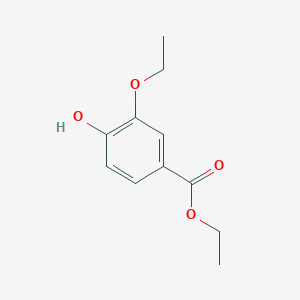

Ethyl 3-ethoxy-4-hydroxybenzoate

Descripción general

Descripción

Ethyl 3-ethoxy-4-hydroxybenzoate is a derivative of Ethyl 3-hydroxybenzoate, which is a food-grade antimicrobial agent . It has been used in the synthesis of chiral derivatives of ethyl 3- (2-methylbutyloxy)benzoate and 4- (2-methylbutyloxy)-4′-acetylbiphenyl, via Mitsunobu reaction .

Synthesis Analysis

The synthesis of this compound involves the esterification of 4-hydroxybenzoic acid with the corresponding alcohol . This process takes place under thermodynamic control . The Mitsunobu reaction is also involved in the synthesis of chiral derivatives .Molecular Structure Analysis

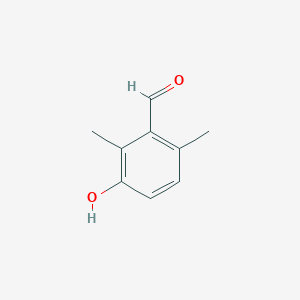

The molecular formula of Ethyl 3-hydroxybenzoate is C9H10O3 . The molecular weight is 166.1739 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions of this compound involve combustion calorimetry, transpiration, static method, and DSC . The vaporisation enthalpies of alkyl 4-hydroxybenzoates were tested for consistency and analysed for structure–property relationships .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure as a function of temperature, heat capacity at constant pressure as a function of temperature, enthalpy, viscosity, and thermal conductivity .Aplicaciones Científicas De Investigación

Synthesis of Medicinal Compounds : It serves as a key intermediate in the synthesis of repaglinide, an oral hypoglycemic agent, offering a more efficient and cost-effective method for its production (Salman et al., 2002).

Natural Compound Isolation : This compound has been isolated from the aerial parts of Stocksia brahuica, highlighting its occurrence in natural sources and potential for use in natural product chemistry (Ali et al., 1998).

Organic Synthesis : It is involved in the regioselective synthesis of complex organic molecules like 8,8'-methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, indicating its utility in organic synthesis and chemical research (Reddy & Nagaraj, 2008).

Industrial Applications : Its synthesis using nanosolid superacid catalysts shows potential for industrial-scale production and application in various fields (Wan-ren, 2008).

Metabolism and Dietary Studies : It has been identified in urinary organic acid profiling, indicating its role in metabolism and dietary studies (Mamer et al., 1985).

Thermodynamic Studies : The study of its enthalpies of formation contributes to understanding its thermodynamic properties and potential applications in energy-related fields (Ledo et al., 2018).

Biological Effects : Its derivatives, such as parabens, have been studied for their effects on adipocyte differentiation, indicating its relevance in medical and biological research (Hu et al., 2013).

Material Science : It has been used in the growth and characterization of single crystals, showcasing its importance in materials science and engineering (Solanki et al., 2017).

Cosmetic and Pharmaceutical Industry : Its role as an antiseptic and sunscreen agent in cosmetic products underscores its significance in the cosmetic and pharmaceutical industries (Li et al., 2000).

Mecanismo De Acción

The mechanism of action of Ethyl 3-ethoxy-4-hydroxybenzoate involves a free radical reaction . NBS stands for N-bromosuccinimide. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the magenta hydrogen to form succinimide (SH) .

Safety and Hazards

Ethyl 3-ethoxy-4-hydroxybenzoate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

The future directions of Ethyl 3-ethoxy-4-hydroxybenzoate research could involve further exploration of its thermodynamic properties . The data sets for each thermodynamic property could be evaluated and recommended for thermochemical calculations . This could help in the development of more accurate models to predict the behaviour of this compound in various applications .

Propiedades

IUPAC Name |

ethyl 3-ethoxy-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-14-10-7-8(5-6-9(10)12)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLKYWZZGQXLRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile](/img/structure/B66968.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridin-3-amine](/img/structure/B66992.png)

![[3,5-Bis(trifluoromethyl)phenyl]methyl methanesulfonate](/img/structure/B66993.png)